molecular formula C13H16N2O2 B2440295 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 5983-78-8

7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No. B2440295
CAS RN: 5983-78-8
M. Wt: 232.283
InChI Key: DMHFLDYXTHEEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one” is a complex organic molecule. It contains a pyrrolo[1,2-a]imidazolidin-5-one core, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted at the 7a position with a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : Compounds with similar structural frameworks, such as imidazo[1,5-b]isoxazole derivatives and pyrrolo[1,2-e]imidazol-6-ols, have been synthesized through various chemical reactions, demonstrating the chemical versatility of these motifs for constructing complex molecular architectures. These synthetic methodologies are crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Coşkun & Çetin, 2009).

Biological Activities

  • Cytotoxicity and Anticancer Potential : Derivatives similar to the queried compound have been evaluated for cytotoxic activities against cancer cell lines. For example, pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity, indicating the potential of such compounds in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
  • Antibacterial and Antifungal Activities : New imidazolidineiminothione and imidazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the importance of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Material Science and Electrochemical Applications

  • Electrochemical Studies : Certain derivatives, including those with electroactive properties, have been synthesized and characterized for their electrochemical behaviors. This research demonstrates the potential application of these compounds in developing new materials for electronic and photonic devices (Zaki et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful biological activity, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

7a-(4-methoxyphenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)13-7-6-12(16)15(13)9-8-14-13/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFLDYXTHEEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CCC(=O)N2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

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